

# Application Note: Spectroscopic Analysis of Difluoro Atorvastatin Calcium (EP Impurity C)

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## Compound of Interest

Compound Name: *Difluoro Atorvastatin Calcium Salt*

CAS No.: 693793-53-2

Cat. No.: B1142052

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## Executive Summary & Scientific Rationale

In the synthesis of Atorvastatin Calcium, the formation of structural analogs is a persistent challenge. Difluoro Atorvastatin (Chemical Name: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate) arises typically during the Paal-Knorr condensation step if the starting material intermediates are contaminated with bis-fluoro precursors.<sup>[1][2]</sup>

Differentiating this impurity from the Active Pharmaceutical Ingredient (API) is spectroscopically challenging due to their high structural similarity. Both compounds possess the same pyrrole core and heptanoic acid side chain. The sole difference lies in the aromatic substitution pattern:

- Atorvastatin API: Contains one 4-fluorophenyl ring and one unsubstituted phenyl ring.<sup>[1][2]</sup>
- Difluoro Impurity: Contains two 4-fluorophenyl rings.<sup>[1][2][3][4]</sup>

This guide details a multi-modal spectroscopic protocol (LC-MS, NMR, FTIR) to unequivocally identify and quantify this impurity, ensuring compliance with ICH Q3A/Q3B guidelines.

## Analytical Workflow Visualization

The following diagram outlines the logical flow for isolating and characterizing the Difluoro impurity from a bulk API sample.



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Figure 1: Integrated workflow for the detection, isolation, and structural confirmation of Difluoro Atorvastatin.

## Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1][2]

Mass spectrometry provides the primary evidence of the "Difluoro" modification. The substitution of a Hydrogen atom (approx. 1.008 Da) with a Fluorine atom (approx.[2] 18.998 Da) results in a net mass increase of ~18 Da relative to the API.

### Methodology

- Instrument: Q-TOF or Orbitrap LC-MS system.[1][2][4]
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Ionization: ESI Positive Mode (+ve).

### Data Interpretation

Compound	Formula (Free Acid)	Monoisotopic Mass (Da)	[M+H] <sup>+</sup> m/z	Key Fragment Ions (MS/MS)
Atorvastatin API	C <sub>33</sub> H <sub>35</sub> FN <sub>2</sub> O <sub>5</sub>	558.25	559.26	440 (Loss of side chain), 250
Difluoro Impurity	C <sub>33</sub> H <sub>34</sub> F <sub>2</sub> N <sub>2</sub> O <sub>5</sub>	576.24	577.25	458 (Loss of side chain), 268

Mechanistic Insight: In MS/MS fragmentation, the loss of the dihydroxyheptanoic acid side chain (approx. 119 Da) is common to both. The core pyrrole fragment of the Difluoro impurity will retain the +18 Da shift (m/z 458 vs 440), confirming the modification is on the aromatic/pyrrole core, not the aliphatic chain.

## Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the Difluoro impurity. While MS confirms mass, NMR confirms the position of the second fluorine atom.

### Sample Preparation

- Solvent: DMSO-d<sub>6</sub> (Deuterated Dimethyl Sulfoxide).[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Concentration: 5-10 mg of isolated impurity in 0.6 mL solvent.
- Temperature: 298 K.[\[5\]](#)

### A. <sup>1</sup>H NMR Analysis (Proton)

The key differentiator is the aromatic region (6.8 – 7.5 ppm).

- Atorvastatin API: Shows a complex pattern including:
  - Two distinct multiplets for the p-fluorophenyl ring (4 protons).[\[1\]](#)[\[2\]](#)
  - Multiplets for the unsubstituted phenyl ring (5 protons).

- Difluoro Impurity: The signals for the unsubstituted phenyl ring disappear. Instead, you observe:
  - Two sets of p-fluorophenyl signals (8 protons total).[1][2]
  - Simplification of the aromatic region due to increased symmetry (or pseudo-symmetry) of the two fluorophenyl groups.

## B. <sup>19</sup>F NMR Analysis (Fluorine)

This is the most specific test.

- Atorvastatin API: Shows a single singlet (or chemically equivalent multiplet) around -110 to -115 ppm (relative to CFCI<sub>3</sub>).[1][2][4]
- Difluoro Impurity: Shows two distinct fluorine signals.
  - Why? The two fluorophenyl rings are attached to positions 2 and 3 of the pyrrole. These positions are not chemically equivalent (one is adjacent to the isopropyl group, the other to the amide). Therefore, the two fluorine atoms experience slightly different electronic environments, resulting in two distinct peaks (typically separated by 1-3 ppm).[2]

Experimental Tip: If the peaks overlap, run the experiment at a different field strength (e.g., upgrade from 400 MHz to 600 MHz) or change the solvent to Methanol-d<sub>4</sub> to induce a chemical shift dispersion.

## Protocol 3: FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy (FTIR) is used as a secondary identification method.  
[2]

### Methodology

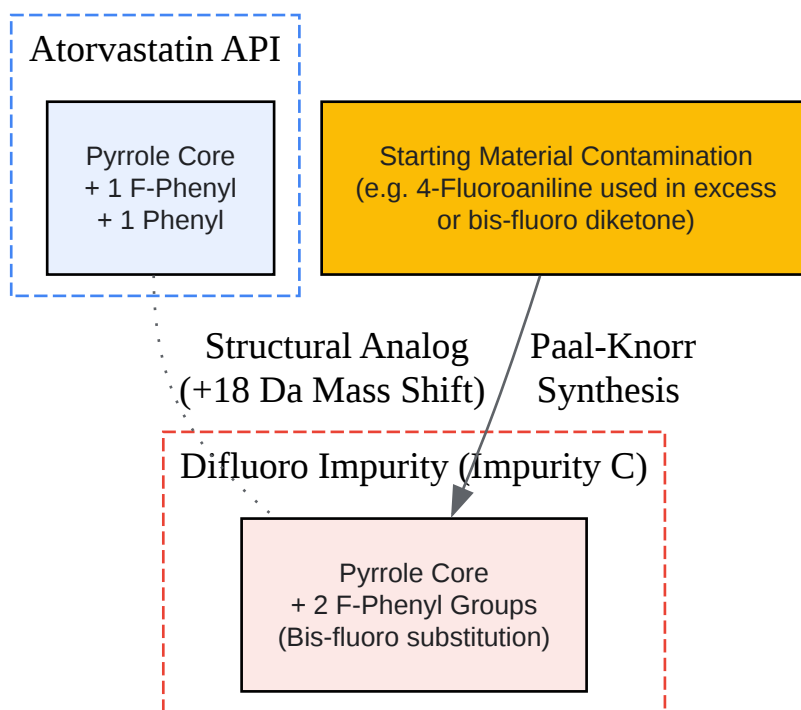
- Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]
- Range: 4000 – 400 cm<sup>-1</sup>.

### Spectral Comparison

Functional Group	Wavenumber (cm <sup>-1</sup> )	Difluoro Characteristic
C-F Stretch	1220 - 1150	Increased intensity and potential band splitting compared to API due to two C-F bonds.[1][2][4]
N-H Stretch	~3400	Unchanged (Amide linkage intact).[2]
C=O Stretch	~1650	Unchanged (Amide/Acid carbonyls intact).[2]
Aromatic C-H	3050 - 3000	Pattern change in "fingerprint" region due to loss of monosubstituted phenyl ring modes (e.g., loss of 750/700 cm <sup>-1</sup> strong bands typical of monosubstitution).

## Structural Logic Diagram

The following diagram illustrates the structural relationship and the specific substitution point that defines the Difluoro impurity.



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Figure 2: Structural origin of Difluoro Atorvastatin arising from precursor contamination.

## References

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